molecular formula C32H36N6O5 B1679131 1H-Indole-3-propanamide, N-((1-(5-methoxy-2-pyridinyl)cyclohexyl)methyl)-alpha-methyl-alpha-((((4-nitrophenyl)amino)carbonyl)amino)-, (alphaS)- CAS No. 204067-01-6

1H-Indole-3-propanamide, N-((1-(5-methoxy-2-pyridinyl)cyclohexyl)methyl)-alpha-methyl-alpha-((((4-nitrophenyl)amino)carbonyl)amino)-, (alphaS)-

Cat. No. B1679131
M. Wt: 584.7 g/mol
InChI Key: NNFUWNLENRUDHR-HKBQPEDESA-N
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Description

1H-Indole-3-propanamide, N-((1-(5-methoxy-2-pyridinyl)cyclohexyl)methyl)-alpha-methyl-alpha-((((4-nitrophenyl)amino)carbonyl)amino)-, (alphaS)- is a complex organic compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups including a 1H-indole-3-propanamide core, a methoxy-pyridinyl group, a cyclohexylmethyl group, and a nitrophenylamino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .

Scientific Research Applications

Synthesis and Rearrangements

1H-Indole-3-propanamide derivatives show notable synthetic versatility. For example, Khalafy, Setamdideh, and Dilmaghani (2002) demonstrated that certain isoxazolones, when reacted with triethylamine, yield both imidazo[1,2-a]pyridines and indoles, showcasing the compound's utility in creating diverse chemical structures (Khalafy, Setamdideh, & Dilmaghani, 2002).

Biological Activity

The compound has been identified as a potent mixed agonist for human formyl-peptide receptors (FPRs), which are significant in host defense and cellular dysfunction. Schepetkin et al. (2011) found that certain antagonists of gastrin-releasing peptide/neuromedin B receptors, including derivatives of 1H-Indole-3-propanamide, act as potent agonists for FPRs, suggesting their therapeutic potential (Schepetkin et al., 2011).

Conformational Studies

Horwell, Nichols, Ratcliffe, and Roberts (1994) utilized similar compounds to study peptide and peptoid conformation. They synthesized novel tryptophan analogues, which are structurally related to 1H-Indole-3-propanamide, for conformational analysis in peptides (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Antitumor Activity

The compound's derivatives have shown potential in cancer research. Nguyen et al. (1990) synthesized indole derivatives and evaluated their antitumor activity, highlighting the compound's role in the development of new antineoplastic agents (Nguyen et al., 1990).

Pharmaceutical Research

The compound has been mentioned in the context of pharmaceutical patents, indicating its relevance in drug development. Habernickel (2002) referred to pyridazino(4,5-b)indole-1-acetamide compounds in his analysis of the pharmaceutical market, reflecting the compound's significance in medicinal chemistry (Habernickel, 2002).

properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-N-[[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl]-2-methyl-2-[(4-nitrophenyl)carbamoylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N6O5/c1-31(18-22-19-33-27-9-5-4-8-26(22)27,37-30(40)36-23-10-12-24(13-11-23)38(41)42)29(39)35-21-32(16-6-3-7-17-32)28-15-14-25(43-2)20-34-28/h4-5,8-15,19-20,33H,3,6-7,16-18,21H2,1-2H3,(H,35,39)(H2,36,37,40)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFUWNLENRUDHR-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431389
Record name PD 176252
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-3-propanamide, N-((1-(5-methoxy-2-pyridinyl)cyclohexyl)methyl)-alpha-methyl-alpha-((((4-nitrophenyl)amino)carbonyl)amino)-, (alphaS)-

CAS RN

204067-01-6
Record name PD-176252
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204067016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD 176252
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-176252
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT21Y57650
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-3-propanamide, N-((1-(5-methoxy-2-pyridinyl)cyclohexyl)methyl)-alpha-methyl-alpha-((((4-nitrophenyl)amino)carbonyl)amino)-, (alphaS)-
Reactant of Route 2
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1H-Indole-3-propanamide, N-((1-(5-methoxy-2-pyridinyl)cyclohexyl)methyl)-alpha-methyl-alpha-((((4-nitrophenyl)amino)carbonyl)amino)-, (alphaS)-
Reactant of Route 3
Reactant of Route 3
1H-Indole-3-propanamide, N-((1-(5-methoxy-2-pyridinyl)cyclohexyl)methyl)-alpha-methyl-alpha-((((4-nitrophenyl)amino)carbonyl)amino)-, (alphaS)-
Reactant of Route 4
Reactant of Route 4
1H-Indole-3-propanamide, N-((1-(5-methoxy-2-pyridinyl)cyclohexyl)methyl)-alpha-methyl-alpha-((((4-nitrophenyl)amino)carbonyl)amino)-, (alphaS)-
Reactant of Route 5
Reactant of Route 5
1H-Indole-3-propanamide, N-((1-(5-methoxy-2-pyridinyl)cyclohexyl)methyl)-alpha-methyl-alpha-((((4-nitrophenyl)amino)carbonyl)amino)-, (alphaS)-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1H-Indole-3-propanamide, N-((1-(5-methoxy-2-pyridinyl)cyclohexyl)methyl)-alpha-methyl-alpha-((((4-nitrophenyl)amino)carbonyl)amino)-, (alphaS)-

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